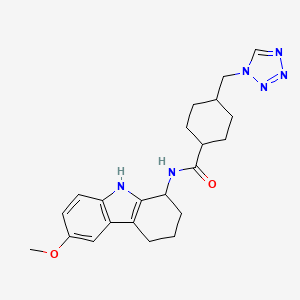![molecular formula C23H16N2O2 B13373236 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13373236.png)
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with phenyl and pyridinyl substituents, making it a molecule of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the phenyl and pyridinyl groups to the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.
2-Phenylquinoline: Similar to the target compound but lacks the pyridinyl substituent.
4-Phenylquinoline: Another related compound with a phenyl group at the 4-position but without the pyridinyl group.
Uniqueness
4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid is unique due to its combination of phenyl and pyridinyl groups attached to the quinoline core
Propiedades
Fórmula molecular |
C23H16N2O2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
4-phenyl-2-[(E)-2-pyridin-2-ylethenyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H16N2O2/c26-23(27)22-20(14-13-17-10-6-7-15-24-17)25-19-12-5-4-11-18(19)21(22)16-8-2-1-3-9-16/h1-15H,(H,26,27)/b14-13+ |
Clave InChI |
SAEATBDMHCKEAO-BUHFOSPRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)/C=C/C4=CC=CC=N4)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C=CC4=CC=CC=N4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B13373155.png)
![Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13373160.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium](/img/structure/B13373168.png)
![2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B13373184.png)
![Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate](/img/structure/B13373191.png)
![3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373194.png)
![tert-butyl 3-[({1-methyl-2-[(4-methylbenzyl)amino]-2-oxoethyl}amino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13373199.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373211.png)
![6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373214.png)
![N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B13373216.png)
![2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide](/img/structure/B13373218.png)
![4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile](/img/structure/B13373228.png)
